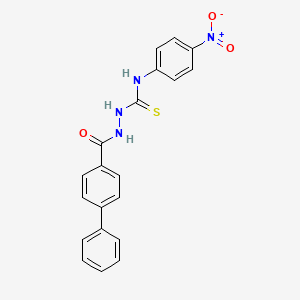![molecular formula C22H26F3N3O2S B4127960 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B4127960.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include piperazine, trifluoromethylbenzene, and dimethoxyphenylethylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a compound with increased hydrogen content.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methods.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: This compound shares a similar structure but differs in the functional groups attached to the piperazine ring.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Another related compound with a simpler structure, lacking the trifluoromethyl group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to the presence of both the trifluoromethyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups may enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c1-29-19-7-6-16(14-20(19)30-2)8-9-26-21(31)28-12-10-27(11-13-28)18-5-3-4-17(15-18)22(23,24)25/h3-7,14-15H,8-13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJXNCUROMECTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127888.png)
![N-(2-methoxyethyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4127898.png)
![4-Bromo-2,5-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B4127900.png)
![{1-[(2E)-4-methyl-2-pentenoyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4127904.png)
![N-[(4-ethylphenyl)carbonyl]methionine](/img/structure/B4127907.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B4127913.png)
![ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127921.png)
![ethyl 4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127927.png)
![1-{4-[(Benzylcarbamoyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4127931.png)
![N-[4-({4-[(5-nitroquinolin-8-yl)amino]butyl}sulfamoyl)phenyl]acetamide](/img/structure/B4127934.png)

![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4127945.png)
![2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4127958.png)

